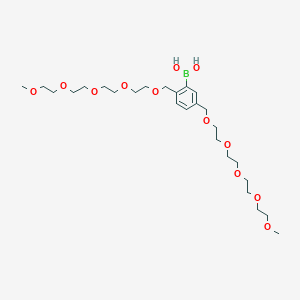

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Description

BenchChem offers high-quality 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,5-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47BO12/c1-30-5-7-32-9-11-34-13-15-36-17-19-38-22-24-3-4-25(26(21-24)27(28)29)23-39-20-18-37-16-14-35-12-10-33-8-6-31-2/h3-4,21,28-29H,5-20,22-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJIKPHPEGUMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)COCCOCCOCCOCCOC)COCCOCCOCCOCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47BO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656924 | |

| Record name | [2,5-Bis(2,5,8,11,14-pentaoxapentadecan-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-01-6 | |

| Record name | [2,5-Bis(2,5,8,11,14-pentaoxapentadecan-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, a key building block for researchers, scientists, and drug development professionals. This amphiphilic phenylboronic acid derivative, featuring hydrophilic poly(ethylene glycol) (PEG) chains, is of significant interest for its potential applications in targeted drug delivery, glucose sensing, and the development of stimuli-responsive materials. This guide elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible protocol. We will detail a two-step synthetic pathway, address the unique purification challenges presented by the molecule's amphiphilicity, and outline rigorous characterization techniques.

Introduction: The Rationale for Polyethoxylated Phenylboronic Acids

Phenylboronic acids (PBAs) are versatile reagents in organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, the ability of the boronic acid moiety to form reversible covalent bonds with cis-diols has positioned them at the forefront of biomedical research. This interaction is the cornerstone of glucose-responsive systems for insulin delivery and targeting sialic acid residues that are overexpressed on the surface of cancer cells.

However, the hydrophobicity of the parent phenylboronic acid can limit its utility in aqueous biological environments. The strategic incorporation of hydrophilic poly(ethylene glycol) (PEG) chains, as in the title compound, addresses this limitation by enhancing water solubility and biocompatibility. The resulting amphiphilic nature of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid makes it an attractive candidate for the construction of advanced drug delivery systems, such as nanoparticles and hydrogels, that can respond to biological stimuli like pH and glucose levels.

This guide will provide a detailed roadmap for the successful synthesis and purification of this valuable compound, empowering researchers to harness its potential in their own investigations.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is most effectively achieved through a two-step sequence. First, the polyether side chains are installed onto a dibrominated aromatic core via a Williamson ether synthesis. This is followed by the conversion of one of the bromo-substituents to the boronic acid via a lithium-halogen exchange and subsequent borylation.

Caption: Overall synthetic workflow for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid.

Step 1: Synthesis of the Dibromo-Precursor, 1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene

The initial step involves the dietherification of 2,5-dibromohydroquinone with a suitable pentaethylene glycol derivative. A common and effective method is the Williamson ether synthesis, which proceeds via an SN2 mechanism.

Causality Behind Experimental Choices:

-

Choice of Electrophile: While an alkyl halide could be used, a tosylate derivative of monomethyl-pentaethylene glycol (mPEG5-OTs) is often preferred. Tosylates are excellent leaving groups, and their use can lead to cleaner reactions with higher yields compared to the corresponding bromides or chlorides.

-

Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is a suitable base for deprotonating the hydroquinone. It is strong enough to generate the phenoxide nucleophile but mild enough to avoid side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the SN2 reaction.

-

Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine completion and prevent the formation of side products from prolonged heating.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromohydroquinone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Add a solution of monomethyl-pentaethylene glycol tosylate (mPEG5-OTs) (2.2 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates the complete consumption of the starting hydroquinone.

-

Cool the reaction to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification of the Dibromo-Precursor:

The crude 1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene is likely to be a viscous oil or a waxy solid and may be challenging to purify by traditional crystallization. Column chromatography on silica gel is a viable option.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol for more polar impurities. |

Step 2: Synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid via Lithiation-Borylation

The conversion of the aryl bromide to a boronic acid is a well-established transformation. For substrates that are sensitive to the conditions required for Grignard reagent formation, or where higher reactivity is needed, a lithium-halogen exchange followed by quenching with a borate ester is the method of choice.

Causality Behind Experimental Choices:

-

Organometallic Reagent: n-Butyllithium (n-BuLi) is a strong base and an effective reagent for lithium-halogen exchange with aryl bromides. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as deprotonation of benzylic protons or reaction with the ether linkages. While ethers are generally used as solvents for organolithium reactions, the presence of multiple Lewis basic oxygen atoms in the polyether chains could potentially chelate the lithium cation, influencing the reactivity of the organolithium species. Performing the reaction at low temperatures helps to minimize these interactions and favor the desired lithium-halogen exchange.

-

Borylating Agent: Triisopropyl borate (B(O-iPr)₃) is a common and effective electrophile for trapping the aryllithium intermediate. The bulky isopropoxy groups help to prevent over-addition of the aryllithium to the boron center.

-

Workup: An acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Experimental Protocol:

-

Dissolve the purified 1,4-Dibromo-2,5-di(2,5,8,11,14-pentaoxapentadecyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by 1 M HCl until the aqueous layer is acidic (pH ~2).

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification of the Final Product: A Challenge of Amphiphilicity

The purification of the final product, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, is the most critical and challenging step of this synthesis. The molecule's amphiphilic nature, with a hydrophobic aromatic core and long, hydrophilic polyether chains, makes it behave like a surfactant. It is unlikely to be a crystalline solid, and its high polarity makes traditional normal-phase silica gel chromatography difficult.

Reverse-phase flash chromatography is the most effective technique for purifying such polar and amphiphilic molecules.

Caption: Workflow for the purification of the amphiphilic boronic acid via reverse-phase flash chromatography.

Experimental Protocol for Reverse-Phase Flash Chromatography:

-

Column Selection: Choose a C18-functionalized silica gel column appropriate for the scale of your reaction.

-

Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent in which it is freely soluble, such as methanol or DMSO.

-

Mobile Phase: Prepare two mobile phases:

-

Solvent A: Deionized water (often with 0.1% formic acid or trifluoroacetic acid to keep the boronic acid protonated and improve peak shape).

-

Solvent B: Acetonitrile or methanol.

-

-

Elution Gradient:

-

Equilibrate the column with a high percentage of Solvent A (e.g., 95% A, 5% B).

-

Load the sample onto the column.

-

Run a linear gradient, gradually increasing the percentage of Solvent B to elute the product. A typical gradient might be from 5% to 95% B over 20-30 column volumes.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (using a C18-functionalized TLC plate) or LC-MS to identify the fractions containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvents. Since the product is highly water-soluble, simple rotary evaporation may not be sufficient to remove all the water. Lyophilization (freeze-drying) is the preferred method to obtain the final product as a solid or a viscous oil.

Characterization of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Rigorous characterization is essential to confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be complex but should show characteristic signals.

-

Aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm).

-

The numerous methylene protons of the polyether chains will give a large, broad signal around δ 3.6 ppm.

-

The terminal methoxy group will appear as a sharp singlet around δ 3.3 ppm.

-

The boronic acid protons (-B(OH)₂) may be visible as a broad singlet, but its chemical shift can be highly variable and it may exchange with residual water in the NMR solvent.

-

-

¹³C NMR: The carbon NMR will also show characteristic resonances.

-

Aromatic carbons will be in the δ 110-160 ppm region.

-

The carbon attached to the boron atom will be a broad signal due to quadrupolar relaxation.

-

The polyether carbons will appear in a cluster around δ 70 ppm.

-

The terminal methoxy carbon will be around δ 59 ppm.

-

Mass Spectrometry (MS)

Due to the high molecular weight and polarity of the molecule, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are the most suitable techniques. The mass spectrum should show the expected molecular ion peak. Given the nature of PEG chains, a distribution of masses corresponding to different chain lengths might be observed if the starting mPEG5-OTs was not perfectly monodisperse.

Applications in Drug Development

The unique amphiphilic structure of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid makes it a valuable tool in the development of advanced drug delivery systems.

-

Targeted Drug Delivery: The phenylboronic acid moiety can be used to target sialic acid-rich cancer cells. The PEG chains provide a hydrophilic shield, which can help to reduce non-specific protein adsorption and prolong circulation time in the bloodstream (a "stealth" effect).

-

Stimuli-Responsive Systems: The boronic acid's interaction with diols is pH-dependent. This property can be exploited to create drug carriers that release their payload in the acidic microenvironment of a tumor or within the endosomes of a cell.

-

Glucose-Sensing and Insulin Delivery: Phenylboronic acid-based polymers can form hydrogels that swell or shrink in response to glucose concentrations, providing a mechanism for self-regulated insulin release. The enhanced water solubility of the title compound makes it an excellent candidate for incorporation into such systems.

Conclusion

The synthesis and purification of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid present unique challenges due to the molecule's amphiphilic nature. However, by employing a well-planned synthetic strategy involving a Williamson ether synthesis and a low-temperature lithiation-borylation, and by utilizing reverse-phase chromatography for purification, this valuable compound can be obtained in high purity. Its hydrophilic polyether chains and a reactive boronic acid moiety make it a powerful building block for the next generation of targeted and stimuli-responsive drug delivery systems. This guide provides the necessary field-proven insights and detailed protocols to enable researchers to successfully synthesize and utilize this promising molecule.

References

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Organolithium reagent. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. (2020). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

How to Scale-Up Reversed Phase Flash Purification. (2023). Biotage. Retrieved January 23, 2026, from [Link]

-

Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Stimuli-Responsive Boron-Based Materials in Drug Delivery. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Proton NMR characteristics of polyethylene glycol and derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Reverse Phase Flash Chromatography: A Method for the Rapid Partitioning of Natural Product Extracts. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. (2011). University of Twente. Retrieved January 23, 2026, from [Link]

-

Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. (2018). MDPI. Retrieved January 23, 2026, from [Link]

-

Applications of Mass Spectrometry to Lipids and Membranes. (2012). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved January 23, 2026, from [Link]

-

Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. (2007). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. (2021). Dovepress. Retrieved January 23, 2026, from [Link]

-

Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. (2023). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Amphiphilic molecules: small and large. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (2018). National Institutes of Health. Retrieved January 23, 2026, from [Link]

- Purification method of monodisperse polyethylene glycol containing trityl group. (n.d.). Google Patents.

-

Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Springer. Retrieved January 23, 2026, from [Link]

-

PH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

- Process for the purification of polyethlene glycols. (n.d.). Google Patents.

-

Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

PEG conjugation. Area of interest (δ = 3.30−4.40 ppm) 1 H NMR spectra... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. (2020). MDPI. Retrieved January 23, 2026, from [Link]

- The Williamson ether synthesis involves the displacement of an al... (n.d.). Pearson+. Retrieved January 2

A Comprehensive Guide to the pKa Determination of Novel Phenylboronic Acids: A Case Study Approach for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Introduction: The Critical Role of pKa in the Application of Phenylboronic Acids

The burgeoning field of medicinal chemistry has seen a significant rise in the exploration of boronic acid derivatives as therapeutic agents.[1][2] Their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, have positioned them as valuable scaffolds in drug design, with applications ranging from enzyme inhibitors to glucose sensors.[1][3] A deep understanding of the physicochemical properties of these molecules is paramount for their successful development, and among these, the acid dissociation constant (pKa) stands out as a critical parameter. This guide provides an in-depth technical overview of the methodologies for determining the pKa of novel phenylboronic acids, using the structurally complex 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid as a representative case study.

Phenylboronic Acids: Unique Lewis Acids in Drug Discovery

Unlike typical Brønsted-Lowry acids that donate a proton, boronic acids primarily act as Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species.[4] This equilibrium is central to their biological activity, as the tetrahedral boronate is often the species that interacts with biological targets, such as the serine or threonine residues in the active sites of enzymes.[4][5] The propensity to form this tetrahedral intermediate is directly governed by the acidity of the boronic acid.

The Significance of pKa: A Determinant of Biological Activity and Formulation Success

The pKa of a boronic acid dictates the equilibrium between its neutral, trigonal form and its anionic, tetrahedral boronate form at a given pH.[4] This has profound implications for drug development:

-

Biological Activity: The ability of a boronic acid to interact with its biological target is often pH-dependent. For many boronic acid-based drugs, the anionic boronate form is the active species. A lower pKa means that a significant fraction of the molecule will be in the active boronate form at physiological pH (around 7.4), potentially leading to enhanced potency.[2]

-

Solubility and Formulation: The pKa influences the solubility of a compound, which is a critical factor in drug formulation and bioavailability.[1] The formation of the anionic boronate can increase aqueous solubility.

-

Binding Affinity: The interaction of boronic acids with diols, a key feature in their use as sensors, is also pH-dependent. The optimal pH for binding is influenced by the pKa of both the boronic acid and the diol.[6]

Structural Considerations for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid: Expected Influence of Ether Substituents

The subject of our case study, 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, possesses two long polyether chains attached to the phenyl ring. These substituents are expected to influence the pKa of the boronic acid moiety through electronic effects. The ether oxygen atoms are electron-donating through resonance, which would be expected to increase the electron density on the phenyl ring and, consequently, on the boron atom. This increased electron density would make the boron atom a weaker Lewis acid, thus leading to a higher pKa compared to unsubstituted phenylboronic acid (which has a pKa of approximately 8.83).[7] The relationship between substituent electronic effects and the pKa of phenylboronic acids can often be described by the Hammett equation.[6][8]

Foundational Principles of Boronic Acid Acidity

The Boronic Acid-Boronate Equilibrium in Aqueous Media

The acidity of a phenylboronic acid in water is characterized by the following equilibrium:

Caption: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate in aqueous solution.

This equilibrium highlights the Lewis acidic nature of the boron atom. The pKa is the pH at which the concentrations of the trigonal boronic acid and the tetrahedral boronate are equal.

Factors Influencing pKa: Electronic and Steric Effects

The pKa of a substituted phenylboronic acid is primarily influenced by:

-

Electronic Effects: Electron-withdrawing substituents on the phenyl ring increase the Lewis acidity of the boron atom, leading to a lower pKa. Conversely, electron-donating substituents decrease the Lewis acidity and result in a higher pKa.[9]

-

Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the transition from the trigonal to the tetrahedral geometry, which can affect the pKa.[8]

Experimental Determination of pKa: A Multi-faceted Approach

A combination of methods is often employed to accurately determine the pKa of a novel compound. For a molecule like 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, which may have limited aqueous solubility, a careful selection of methodology is crucial.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the boronic acid) while monitoring the pH.

The titration of a weak acid (the boronic acid) with a strong base produces a characteristic titration curve. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Prepare a solution of the boronic acid of known concentration (e.g., 1 mM) in a suitable solvent. Due to the likely low water solubility of the target molecule, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary.[8] It is important to note that the measured pKa will be an apparent pKa (pKaapp) specific to that solvent system.

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Setup:

-

Use a calibrated pH meter with a glass electrode.

-

Place a known volume of the boronic acid solution in a thermostatted vessel and add the background electrolyte.

-

Use a magnetic stirrer to ensure homogeneity.

-

Use an automated titrator for precise addition of the titrant.

-

-

Titration Procedure:

-

Record the initial pH of the boronic acid solution.

-

Add small, precise increments of the standardized base, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Perform a blank titration with the solvent system and background electrolyte to correct for any background acidity or basicity.[10]

-

The pKa is determined from the titration curve by plotting pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve (the point of maximum slope in the first derivative plot). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration: A High-Sensitivity Alternative

For compounds with poor solubility or when only small amounts of material are available, UV-Vis spectrophotometric titration is an excellent alternative.[8][12] This method relies on a change in the UV-Vis absorbance spectrum of the compound upon ionization.

The boronic acid and its conjugate boronate base must have different molar absorptivities at a specific wavelength.[12] By measuring the absorbance at this wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Wavelength Selection:

-

Record the UV-Vis spectra of the boronic acid in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to determine the spectra of the pure acid and base forms.

-

Identify the wavelength(s) of maximum absorbance difference between the two forms.

-

-

Preparation of Buffers:

-

Prepare a series of buffers with known pH values spanning the expected pKa range.

-

-

Measurement:

-

Prepare a stock solution of the boronic acid in a suitable solvent.

-

Add a small, constant amount of the stock solution to each buffer solution.

-

Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

The pKa is determined by plotting absorbance versus pH, which should yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve. Alternatively, the pKa can be calculated from the following equation:

pKa = pH + log[(A - AB) / (AA - A)]

Where:

-

A is the absorbance at a given pH.

-

AA is the absorbance of the pure acid form.

-

AB is the absorbance of the pure base form.

¹¹B NMR Spectroscopy: A Mechanistic Insight

¹¹B NMR spectroscopy provides a direct way to observe the boron center and can be used to determine the pKa by monitoring the change in the chemical shift of the ¹¹B nucleus as a function of pH.[13]

The trigonal sp²-hybridized boron of the boronic acid and the tetrahedral sp³-hybridized boron of the boronate have distinct ¹¹B NMR chemical shifts.[13] As the pH of the solution is increased, the equilibrium shifts towards the boronate, and the observed ¹¹B chemical shift will be a weighted average of the shifts of the two species.

-

A series of samples of the boronic acid are prepared in buffers of varying pH.

-

The ¹¹B NMR spectrum is recorded for each sample.

-

The chemical shift is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[13]

Comparison of Experimental Methods

| Method | Advantages | Disadvantages |

| Potentiometric Titration | High precision and accuracy; well-established method.[10] | Requires larger sample amounts; can be problematic for poorly soluble compounds.[10] |

| Spectrophotometric Titration | High sensitivity; suitable for poorly soluble compounds and small sample sizes.[8][12] | Requires a chromophore near the ionization site; relies on a change in absorbance upon ionization.[12] |

| ¹¹B NMR Spectroscopy | Provides direct information about the boron center; can be used to study binding events.[13] | Lower sensitivity than UV-Vis; requires access to an NMR spectrometer with a boron probe. |

Computational pKa Prediction: An In Silico Approach

The Role of Computational Chemistry in pKa Determination

Computational methods can provide an estimate of the pKa before a compound is synthesized or as a complement to experimental data.[8][14] These methods calculate the free energy change of the dissociation reaction.

Common Computational Methods

-

Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is often used to calculate the energies of the acid and conjugate base.[15]

-

Continuum Solvation Models: Models like the Polarizable Continuum Model (PCM) are used to account for the effect of the solvent.[14]

Limitations and Best Practices

While computational methods are valuable, they can have significant errors in pKa prediction for boronic acids, sometimes differing from experimental values by more than one pKa unit.[8] It is crucial to consider multiple conformations of the molecule and its conjugate base to obtain more accurate results.[14] Computational predictions should always be validated by experimental data whenever possible.

Data Synthesis and Reporting

Integrating Experimental and Computational Data

A robust pKa determination involves the use of at least two experimental methods. If the results are in good agreement, it lends confidence to the determined value. Computational results can be used to rationalize the experimental findings, for example, by providing insights into the electronic effects of substituents.

Best Practices for Reporting pKa Values

When reporting a pKa value, it is essential to include the following information:

-

The method used for determination.

-

The temperature at which the measurement was performed.

-

The ionic strength of the solution.

-

The composition of the solvent system, especially if co-solvents were used.

Conclusion: A Robust Strategy for Novel Phenylboronic Acid Characterization

The determination of the pKa is a critical step in the characterization of any novel phenylboronic acid intended for use in drug development or other applications. For a compound like 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid, a multi-pronged approach is recommended. Potentiometric titration, if solubility allows, provides a high-precision value. Spectrophotometric titration offers a sensitive alternative for less soluble compounds. ¹¹B NMR can provide valuable mechanistic insights. These experimental approaches, complemented by computational predictions, will provide a comprehensive understanding of the acidic properties of the molecule, paving the way for its rational application in the field.

References

-

Sporzyński, A., Adamczyk-Wozniak, A., Zarzeczańska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

-

Silva, C. O., & Nascimento, M. A. C. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 29(5), 1088. [Link]

-

Lopalco, A., & Stella, V. J. (2018). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Journal of Pharmaceutical Sciences, 107(11), 2747-2755. [Link]

-

Wang, B., & James, T. D. (2010). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Chemical Society Reviews, 39(9), 3469-3477. [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boron-containing compounds as templates for medicinal chemistry. Medicinal Chemistry Communications, 1(3), 183-195. [Link]

-

Adamczyk-Woźniak, A., Sporzyński, A., & Leśnikowski, Z. J. (2019). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 24(19), 3512. [Link]

-

ECETOC. (2019). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Guidance on Physicochemical Properties. [Link]

-

Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-14). [Link]

-

S. M. A. K. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Pharmaceutical Negative Results, 1-6. [Link]

-

Al-Zoubi, M. S. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 1-5. [Link]

-

Wikipedia. (2023). Phenylboronic acid. [Link]

-

D'Hondt, M., Van Hecke, K., & Van den Mooter, G. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 20(10), 18838–18868. [Link]

-

Li, Y., Liu, Y., Wu, J., & Liu, S. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 42(6), 183-188. [Link]

-

White, P. B., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3788–3793. [Link]

-

Li, Y., & Li, X. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(13), 5104. [Link]

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. mdpi.com [mdpi.com]

- 15. Sci-Hub. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study / Computational and Theoretical Chemistry, 2012 [sci-hub.sg]

A Technical Guide to the Applications of Novel Polyethylene Glycol-Modified Phenylboronic Acids

Executive Summary

The conjugation of polyethylene glycol (PEG) with phenylboronic acid (PBA) creates a powerful class of stimuli-responsive biomaterials with significant potential across drug delivery, diagnostics, and tissue engineering. This guide provides a comprehensive technical overview of PEG-modified phenylboronic acids (PEG-PBAs), detailing their core chemistry, mechanisms of action, and key applications. By leveraging the unique pH- and glucose-sensing capabilities of the PBA moiety alongside the biocompatibility and pharmacokinetic benefits of PEG, these conjugates offer sophisticated solutions to complex biomedical challenges. This document serves as a resource for researchers, chemists, and drug development professionals, offering foundational knowledge, detailed experimental protocols, and insights into the future landscape of this promising technology.

Introduction: The Convergence of Stealth and Sensing

The pursuit of targeted and controlled drug delivery has driven the innovation of "smart" biomaterials that can respond to specific physiological cues. Nanoparticle-based systems, in particular, offer numerous advantages for delivering therapeutics. Among the most promising strategies is the functionalization of drug carriers with moieties that can recognize and react to unique microenvironments within the body, such as those found in tumors or associated with hyperglycemia.

Polyethylene Glycol (PEG): The Gold Standard in Biocompatibility PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a well-established strategy to improve the systemic circulation time of therapeutics.[1] Its hydrophilic nature and flexible polymer chain create a hydration shell that effectively "hides" the conjugated substance from the immune system, reducing clearance by the reticuloendothelial system (RES) and enhancing bioavailability.

Phenylboronic Acid (PBA): A Versatile Molecular Sensor Phenylboronic acid and its derivatives possess the unique ability to form reversible covalent bonds (boronate esters) with molecules containing cis-1,2- or 1,3-diols.[2] This interaction is highly dependent on pH.[3] This dynamic binding behavior makes PBA an exceptional candidate for creating materials that can respond to two critical biological parameters: glucose concentration and local acidity, both of which are hallmarks of significant pathological states like diabetes and cancer.[4][5]

The Synergy of PEG-PBA Conjugates By combining the "stealth" properties of PEG with the "sensing" capabilities of PBA, PEG-PBA conjugates emerge as a premier platform for advanced biomedical applications. These materials can be used to create drug delivery systems that remain stable and inert in general circulation but are triggered to release their payload upon encountering specific stimuli, such as the acidic tumor microenvironment or hyperglycemic conditions.[6][7]

Core Chemistry and Synthesis

The creation of functional PEG-PBA conjugates relies on robust and verifiable synthetic chemistry. The most common approach involves the formation of a stable amide bond between a carboxylated PBA derivative and an amine-terminated PEG.

Representative Synthesis Pathway: Amide Coupling

A prevalent method involves the coupling of an amine-terminated PEG (PEG-NH2) with a carboxy-functionalized phenylboronic acid, such as 4-carboxyphenylboronic acid (CPBA), using a carbodiimide crosslinker like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[8]

Caption: Workflow for the synthesis of a PEG-PBA conjugate via EDC/NHS chemistry.

Characterization Techniques

Confirmation of successful synthesis and purity is critical. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Purpose | Expected Outcome for Successful Synthesis |

| ¹H NMR Spectroscopy | To confirm the covalent linkage and structural integrity. | Appearance of characteristic proton peaks from both the PEG backbone (typically ~3.5 ppm) and the aromatic rings of the PBA moiety (~7.2-8.2 ppm).[6][8] |

| FTIR Spectroscopy | To identify key functional groups and confirm bond formation. | Presence of a characteristic amide I band (~1650 cm⁻¹) and disappearance of the primary amine peaks from the PEG starting material. |

| Gel Permeation Chromatography (GPC) | To determine molecular weight distribution and assess purity. | A shift to a higher molecular weight for the PEG-PBA conjugate compared to the starting PEG polymer, with a narrow polydispersity index (PDI). |

Mechanism of Action: The pH- and Diol-Responsive Gate

The functionality of PEG-PBA systems hinges on the equilibrium of the boronic acid group between its neutral, trigonal planar state and its anionic, tetrahedral boronate state.[9]

-

Trigonal State (Low pH): At physiological pH (~7.4) or in acidic conditions, the PBA is predominantly in its neutral, trigonal form. This form has a low affinity for diols.

-

Tetrahedral State (High pH): As the pH increases above the pKa of the boronic acid, it accepts a hydroxide ion, converting to the negatively charged, tetrahedral boronate form. This anionic state has a much higher affinity for diols, readily forming stable cyclic boronate esters.[3]

This pH-dependent equilibrium is the key to its "sensing" ability. The pKa of PBA itself is relatively high (~8.8), but it can be tuned by introducing electron-withdrawing groups to the phenyl ring to be more responsive at physiological pH.[10][11]

Caption: pH-dependent equilibrium of phenylboronic acid and its interaction with diols.

This mechanism can be exploited in two primary ways:

-

pH-Responsive Release: A drug carrier can be designed to be stable at physiological pH 7.4 but to disassemble and release its cargo in the acidic tumor microenvironment (pH ~6.5).[12][13]

-

Glucose-Responsive Release: In the presence of high glucose concentrations, glucose (a diol) competes with other diols for binding to the boronate, leading to the disruption of a pre-formed structure and subsequent drug release.[7][14]

Key Applications & Experimental Workflows

Glucose-Responsive Insulin Delivery

One of the most explored applications of PBA-based materials is in the development of "closed-loop" insulin delivery systems that mimic the function of a healthy pancreas.[10][14] PEG-PBA conjugates can be used to form hydrogels or nanoparticles that encapsulate insulin.[5]

Mechanism: The delivery system is crosslinked via boronate ester bonds formed between the PBA and a diol-containing polymer (like polyvinyl alcohol, PVA) or insulin itself, if modified.[7] At normal blood glucose levels, the system is stable and retains the insulin. When glucose levels rise, glucose molecules competitively bind to the PBA, displacing the crosslinks. This causes the matrix to swell or disassemble, releasing the encapsulated insulin.[11]

Caption: Logic flow for glucose-responsive insulin release from a PEG-PBA system.

Experimental Protocol: In Vitro Glucose-Triggered Release This protocol outlines a standard method for assessing the glucose-responsive release profile of insulin-loaded PEG-PBA nanoparticles using the dialysis membrane method.[15]

-

Preparation: Suspend 5 mg of insulin-loaded PEG-PBA nanoparticles in 5 mL of phosphate-buffered saline (PBS, pH 7.4).

-

Dialysis Setup: Transfer the suspension into a dialysis bag (MWCO 10-12 kDa). Place the bag into a beaker containing 50 mL of PBS (pH 7.4) with a specific glucose concentration (e.g., 0 mg/dL for control, 100 mg/dL for normoglycemic, and 400 mg/dL for hyperglycemic conditions).

-

Incubation: Place the beaker in an orbital shaker at 37°C with gentle agitation (e.g., 100 rpm).

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium of the same glucose concentration to maintain sink conditions.

-

Quantification: Analyze the insulin concentration in the collected samples using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or a BCA protein assay.

-

Analysis: Calculate the cumulative percentage of insulin released over time for each glucose concentration. A significantly higher release rate in the high-glucose medium compared to the control indicates successful glucose-responsive behavior.

Targeted Cancer Therapy

The tumor microenvironment (TME) often exhibits mild acidity (pH 6.5-6.8) and cancer cells frequently overexpress sialic acid residues on their surfaces.[4][6] Both of these features can be exploited by PEG-PBA based drug delivery systems.[16][17]

Mechanisms:

-

pH-Responsive Release: Nanoparticles formulated with pH-sensitive boronate ester crosslinks can be designed to be stable at pH 7.4 but rapidly disassemble upon entering the acidic TME, releasing a cytotoxic drug payload directly at the tumor site.[6][12]

-

Sialic Acid Targeting: The PBA moiety can act as a ligand, binding to the cis-diol groups on sialic acids that are overexpressed on many cancer cell types.[4][18] This interaction enhances the cellular uptake of the drug-loaded nanoparticles through receptor-mediated endocytosis.[19]

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol uses fluorescence microscopy to visualize the enhanced uptake of PBA-functionalized nanoparticles by cancer cells.

-

Cell Culture: Seed cancer cells known to overexpress sialic acid (e.g., B16F10 melanoma or MCF-7 breast cancer cells) onto glass-bottomed dishes and culture until they reach 70-80% confluency.

-

Nanoparticle Preparation: Prepare two batches of fluorescently-labeled nanoparticles (e.g., encapsulating Coumarin-6): one functionalized with PEG-PBA and a control batch functionalized with a non-targeting PEG derivative (e.g., PEG-mPEG).

-

Incubation: Treat the cells with the PEG-PBA nanoparticles and the control PEG nanoparticles at an equivalent concentration (e.g., 100 µg/mL) in cell culture medium. Incubate for a set period (e.g., 4 hours) at 37°C.

-

Washing and Staining: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).

-

Imaging: Visualize the cells using a confocal fluorescence microscope. Capture images in the channels corresponding to the nanoparticle fluorophore (e.g., green for Coumarin-6) and the nuclear stain (e.g., blue for DAPI).

-

Analysis: Qualitatively and quantitatively compare the fluorescence intensity inside the cells treated with PEG-PBA nanoparticles versus the control nanoparticles. A significantly higher intracellular green fluorescence in the PEG-PBA group indicates enhanced, targeted uptake.[6]

Advanced Characterization

Beyond basic confirmation, a deeper understanding of the binding thermodynamics and physical properties of the assembled nanostructures is essential for optimization.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[20][21] It can be used to determine the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the PBA-diol interaction.[22]

Principle: ITC measures the heat released or absorbed during the titration of a ligand (e.g., glucose) into a solution containing a macromolecule (e.g., a PEG-PBA polymer).[22] The resulting data provide a complete thermodynamic profile of the interaction. This is invaluable for comparing the binding affinity of different PBA derivatives or for understanding how pH affects the binding strength.[23]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and stability of nanoparticles in suspension.[24][25]

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[26] This information is then used to calculate the hydrodynamic diameter of the particles.[24] DLS is critical for:

-

Confirming the formation of monodisperse nanoparticles.[27]

-

Monitoring the stability of the nanoparticles over time and in different media (e.g., PBS, serum-containing media).[27]

-

Observing stimuli-responsive changes, such as the swelling or disassembly of nanoparticles in response to changes in pH or the addition of glucose.[6]

Future Perspectives and Conclusion

The versatility of PEG-modified phenylboronic acids is far from fully exploited. Emerging research is exploring their use in:

-

Gene Delivery: PBA can bind to the ribose of nucleic acids, suggesting potential for siRNA or mRNA delivery vehicles.

-

Diagnostics: PBA-functionalized sensors for glucose monitoring or cancer biomarker detection.[2]

-

Tissue Engineering: Injectable, self-healing hydrogels that can respond to local metabolic changes.[28]

References

-

ACS Publications. (2025, October 17). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. Available from: [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Available from: [Link]

-

Dove Medical Press. (2021, January 12). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. Available from: [Link]

-

PubMed. (2023, May 31). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Available from: [Link]

-

MDPI. (2022, June 29). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Available from: [Link]

-

SciSpace. (n.d.). Polyol-responsive pseudopolyrotaxanes based on phenylboronic acid-modified polyethylene glycol and cyclodextrins. Available from: [Link]

-

MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. Available from: [Link]

-

National Institutes of Health (NIH). (2020, August 4). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Available from: [Link]

-

RSC Publishing. (2025, June 25). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. Available from: [Link]

-

CD BioGlyco. (n.d.). PBA agent, Glucose-PEG-phenylboronic acid, Purity ≥95%. Available from: [Link]

-

ResearchGate. (2026, January 14). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Available from: [Link]

-

MDPI. (2023, May 31). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Available from: [Link]

-

Premier Science. (2025, May 24). Nanoparticles in Drug Delivery. Available from: [Link]

-

ResearchGate. (n.d.). Chemical structure of PBA-PEG and schematics of the formation of the.... Available from: [Link]

-

RSC Publishing. (n.d.). Phenylboronic acid-modified nanoparticles for cancer treatment. Available from: [Link]

-

PubMed Central (PMC). (2018, June 25). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Available from: [Link]

- (2024, November 13). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery.

-

National Institutes of Health (NIH). (2019, March 19). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Available from: [Link]

-

ResearchGate. (2025, October 14). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Available from: [Link]

-

Scientific Archives. (n.d.). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. Available from: [Link]

-

PubMed. (2014, October 28). PEG - a versatile conjugating ligand for drugs and drug delivery systems. Available from: [Link]

-

ACS Publications. (n.d.). Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting. Available from: [Link]

-

ACS Omega. (2018, December 19). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Available from: [Link]

-

Journal of the American Chemical Society. (n.d.). A Structure–Function Relationship for the Optical Modulation of Phenyl Boronic Acid-Grafted, Polyethylene Glycol-Wrapped Single-Walled Carbon Nanotubes. Available from: [Link]

-

Bettersize. (2025, November 26). Why choose dynamic light scattering for nanoparticle characterisation?. Available from: [Link]

-

ACS Publications. (2016, July 25). Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. Available from: [Link]

-

National Institutes of Health (NIH). (2021, January 12). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. Available from: [Link]

-

Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Available from: [Link]

-

Books. (n.d.). CHAPTER 3: pH-responsive Drug Delivery Systems. Available from: [Link]

-

ResearchGate. (n.d.). Drug loading methods and drug release mechanisms of PLGA nanoparticles. Available from: [Link]

-

The Royal Society of Chemistry. (2024, October 17). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Available from: [Link]

-

Frontiers. (n.d.). Regulatory framework for polymer-based nanotherapeutics in clinical translation. Available from: [Link]

-

PubMed. (1997, February 1). Characterization of binding interactions by isothermal titration calorimetry. Available from: [Link]

- (n.d.).

-

nanoComposix. (n.d.). Dynamic Light Scattering (DLS) Nanoparticle Analysis. Available from: [Link]

-

MDPI. (n.d.). Polyethyleneglycol-Betulinic Acid (PEG-BA) Polymer-Drug Conjugate Induces Apoptosis and Antioxidation in a Biological Model of Pancreatic Cancer. Available from: [Link]

-

PubMed. (2025, March 3). Phenylboronic acid in targeted cancer therapy and diagnosis. Available from: [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Available from: [Link]

-

PubMed. (n.d.). Making Cool Drugs Hot: Isothermal Titration Calorimetry as a Tool to Study Binding Energetics. Available from: [Link]

Sources

- 1. PEG - a versatile conjugating ligand for drugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. books.rsc.org [books.rsc.org]

- 10. dovepress.com [dovepress.com]

- 11. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Characterization of binding interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. wyatt.com [wyatt.com]

- 26. bettersizeinstruments.com [bettersizeinstruments.com]

- 27. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stability and Degradation Profile of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Introduction

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is a complex synthetic molecule featuring a phenylboronic acid core functionalized with two hydrophilic pentaoxapentadecyl chains. This unique architecture suggests its potential utility in fields such as drug delivery, diagnostics, and material science, where the combination of a reactive boronic acid moiety with the physicochemical properties imparted by the oligoethylene glycol-like side chains is advantageous. The phenylboronic acid group is known for its ability to form reversible covalent bonds with diols, a property extensively utilized in glucose sensing and for targeting glycoproteins.[1] The pentaoxapentadecyl side chains, structurally similar to polyethylene glycol (PEG), are anticipated to enhance aqueous solubility, improve biocompatibility, and potentially prolong circulation time in biological systems.[2]

However, the inherent reactivity of the boronic acid functional group also predisposes it to several degradation pathways. Understanding the stability and degradation profile of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is therefore of paramount importance for its successful application, ensuring its efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the potential degradation mechanisms of this molecule, methodologies for assessing its stability, and strategies for its handling and storage. The insights provided herein are directed towards researchers, scientists, and drug development professionals to enable a robust evaluation of this promising compound.

The Unique Structural Attributes of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

The stability of this molecule is governed by the interplay between its two key structural components:

-

The Phenylboronic Acid Core: This is the reactive center of the molecule. The boron atom in boronic acids possesses an empty p-orbital, rendering it susceptible to nucleophilic attack.[3] This reactivity is the basis for both its desired interactions with diols and its susceptibility to degradation.

-

The Pentaoxapentadecyl Side Chains: These oligoethylene glycol-like chains are expected to significantly influence the molecule's overall properties. Their high hydrophilicity will enhance water solubility.[4] Furthermore, these flexible chains can create a "conformational cloud" around the phenylboronic acid core, which may offer steric hindrance against the approach of degradants.[5][6] This "stealth" effect is a well-known phenomenon in PEGylated molecules.[3]

Predicted Degradation Pathways

Based on the known chemistry of phenylboronic acids, several degradation pathways can be anticipated for 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid. The presence of the hydrophilic side chains may modulate the rates of these reactions.

Oxidative Deboronation

Oxidative deboronation is a primary degradation pathway for phenylboronic acids, particularly in biological contexts or in the presence of reactive oxygen species (ROS).[3][5] This process involves the oxidation of the carbon-boron bond, leading to the formation of a phenol and boric acid.[3] At physiological pH, the rate of oxidation of phenylboronic acid can be comparable to that of thiols.[5]

-

Mechanism: The reaction is initiated by the attack of an oxidizing agent (e.g., hydrogen peroxide, peroxides, or molecular oxygen) on the boron atom. This is followed by a 1,2-shift of the phenyl group from the boron to the oxygen atom, and subsequent hydrolysis to yield the corresponding phenol.[3]

-

Influence of Side Chains: The pentaoxapentadecyl chains could potentially slow down this process through steric hindrance, limiting the access of oxidizing agents to the boronic acid moiety. Conversely, the ether linkages within the side chains could themselves be susceptible to oxidation, leading to a more complex degradation profile.

Caption: Predicted pathway of oxidative deboronation.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the replacement of the boronic acid group with a hydrogen atom.[4] This degradation pathway is highly dependent on the pH of the solution.[4]

-

Mechanism: The susceptibility to protodeboronation is influenced by the electronic nature of the phenyl ring and the speciation of the boronic acid (neutral vs. anionic boronate).

-

Influence of Side Chains: The hydrophilic side chains will increase the molecule's solubility in aqueous media, potentially increasing its exposure to protic solvents and influencing the rate of protodeboronation. The steric bulk of the side chains might also play a role in shielding the C-B bond.

Dehydration to Boroxines

Boronic acids are known to undergo reversible dehydration, particularly upon heating in the solid state or in non-aqueous solvents, to form cyclic trimers known as boroxines.[7]

-

Mechanism: Three molecules of the boronic acid condense with the elimination of three molecules of water to form a six-membered ring composed of alternating boron and oxygen atoms.

-

Influence of Side Chains: The large and flexible pentaoxapentadecyl chains may sterically hinder the intermolecular association required for boroxine formation. However, under anhydrous conditions and elevated temperatures, this pathway should still be considered.

Caption: Formation of a boroxine via dehydration.

A Practical Guide to Stability Assessment

A systematic approach to evaluating the stability of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid involves both forced degradation studies and long-term stability testing under various conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[8] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.[8]

Experimental Protocols

1. Hydrolytic Degradation:

-

Objective: To assess stability in the presence of water and at different pH values.

-

Protocol:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) media.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating analytical method (e.g., HPLC-UV/MS).

-

2. Oxidative Degradation:

-

Objective: To evaluate susceptibility to oxidation.

-

Protocol:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified duration (e.g., up to 48 hours).

-

Monitor the reaction for significant degradation.

-

Analyze samples at appropriate time intervals.

-

3. Photolytic Degradation:

-

Objective: To determine the impact of light exposure.

-

Protocol:

-

Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

The exposure should be sufficient to meet regulatory guidelines (e.g., ICH Q1B).

-

Analyze the exposed and control samples for any degradation.

-

4. Thermal Degradation:

-

Objective: To assess stability at elevated temperatures.

-

Protocol:

-

Store solid samples of the compound in a temperature-controlled oven at various temperatures (e.g., 60°C, 80°C, and 100°C) for a set period.

-

Include a control sample stored at a lower, stable temperature (e.g., 5°C).

-

Analyze the samples at the end of the study to identify any thermally induced degradation products.

-

Caption: Workflow for forced degradation studies.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the product.

-

Protocol:

-

Store samples of the compound under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Monitor for changes in physical appearance, purity, and the formation of degradation products.

-

Analytical Methodologies

A validated, stability-indicating analytical method is essential for accurately assessing the stability of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common technique. Given the hydrophilic nature of the side chains, careful method development is required to achieve good retention and resolution. A C18 column with a gradient elution using a mobile phase of water and acetonitrile, possibly with a pH modifier, would be a suitable starting point. However, on-column hydrolysis of boronic acids can be a challenge, and the use of aprotic diluents and careful control of mobile phase pH may be necessary.[9]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR can provide valuable structural information about the parent compound and its degradants. ¹¹B NMR is particularly useful for monitoring changes in the chemical environment of the boron atom.[10][11]

| Parameter | Method | Purpose |

| Purity Assay | HPLC-UV | To quantify the amount of the parent compound remaining. |

| Degradation Products | HPLC-UV/MS | To detect, quantify, and identify any new chemical entities formed. |

| Appearance | Visual Inspection | To monitor for any changes in color or physical state. |

| Water Content | Karl Fischer Titration | To determine the moisture content, which can influence hydrolytic stability. |

Storage and Handling Recommendations

Based on the predicted degradation pathways, the following storage and handling recommendations are proposed:

-

Storage: The compound should be stored in a cool, dry place, protected from light. Inert atmosphere packaging (e.g., under argon or nitrogen) may be beneficial to minimize oxidative degradation.

-

Handling: Avoid exposure to high temperatures and strong oxidizing agents. For solution-based applications, the pH of the medium should be carefully controlled. The use of freshly prepared solutions is recommended.

Conclusion

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is a molecule of significant interest due to its unique combination of a reactive boronic acid core and hydrophilic side chains. A thorough understanding of its stability and degradation profile is critical for its successful application. The primary degradation pathways are anticipated to be oxidative deboronation, protodeboronation, and dehydration, with the rates of these processes being influenced by the presence of the pentaoxapentadecyl substituents. A systematic approach to stability testing, including forced degradation and long-term studies, coupled with robust analytical methodologies, will provide the necessary data to ensure the quality, safety, and efficacy of this compound in its intended applications.

References

-

Raines, R. T., & de la Fuente, J. L. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2022716118. [Link]

-

National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

-

Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]

-

Eawag. (2008). Phenol Family Degradation Pathway Map. Biocatalysis/Biodegradation Database. [Link]

-

ResearchGate. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

American Chemical Society Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. [Link]

-

American Chemical Society Publications. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]

-

New Journal of Chemistry. (2019). A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose. [Link]

-

STEMart. (n.d.). Forced Degradation Studies. [Link]

-

National Center for Biotechnology Information. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLoS ONE. [Link]

-

ResearchGate. (2019). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

National Center for Biotechnology Information. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

-

ResearchGate. (2013). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

ResearchGate. (2017). Visible Light Induced Oxidative Hydroxylation of Boronic Acids. [Link]

-

ResearchGate. (2018). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

-

Semantic Scholar. (2014). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. [Link]

-

ResearchGate. (2018). Dehydration of phenylboronic acid with the formation of boroxine. [Link]

-

American Chemical Society Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

American Chemical Society Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]